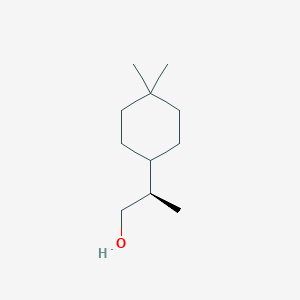
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol, also known as DMCP, is a chiral alcohol that has been widely used in scientific research due to its unique structural and chemical properties. DMCP is a colorless, odorless, and oily liquid that is soluble in most organic solvents. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is not fully understood, but it is believed to act as a chiral inducer in chemical reactions. This compound can also interact with biological molecules, such as enzymes and receptors, due to its chiral nature, which can lead to changes in their activity and specificity.
Biochemical and Physiological Effects:
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been shown to exhibit low toxicity and biocompatibility, making it a promising compound for use in pharmaceuticals and biomedical applications. Studies have demonstrated that (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can interact with various biological targets, including GABA receptors and acetylcholinesterase, which are involved in neurological and cognitive processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol in lab experiments is its high enantioselectivity, which allows for the synthesis of chiral compounds with high purity and yield. (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is also relatively easy to handle and store, making it a convenient reagent for chemical reactions. However, one limitation of using (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is its high cost, which may limit its use in large-scale production.
Direcciones Futuras
There are several future directions for the use of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol in scientific research. One potential application is in the synthesis of chiral drugs and biologically active compounds, where (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can be used as a chiral building block or chiral auxiliary. (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can also be used in the development of new materials, such as chiral liquid crystals and polymers, which have potential applications in the fields of electronics and photonics. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol and its potential applications in biomedical research.
Métodos De Síntesis
The synthesis of (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol involves the reduction of the corresponding ketone, which can be achieved through several methods. One of the most common approaches is the reduction of 4,4-dimethylcyclohexanone using sodium borohydride in the presence of a catalytic amount of palladium on carbon. This method provides high yield and enantioselectivity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
(2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been used in various scientific research applications, including as a chiral building block for the synthesis of biologically active compounds, as a chiral auxiliary in asymmetric synthesis, and as a solvent in chemical reactions. (2R)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has also been investigated for its potential applications in the field of materials science, such as in the synthesis of chiral liquid crystals and polymers.
Propiedades
IUPAC Name |
(2R)-2-(4,4-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYZIKZXFYYYQK-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC(CC1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCC(CC1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


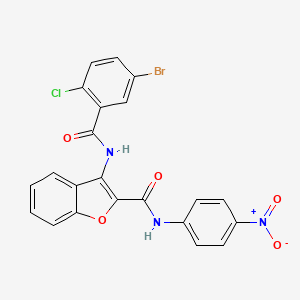
![2-[[3,5-Dimethyl-1-(thiophene-2-carbonyl)pyrazol-4-yl]methyl]isoindole-1,3-dione](/img/structure/B2371497.png)
![4-[bis(2-methylpropyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2371499.png)
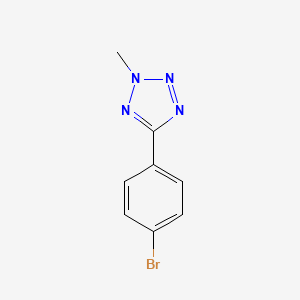
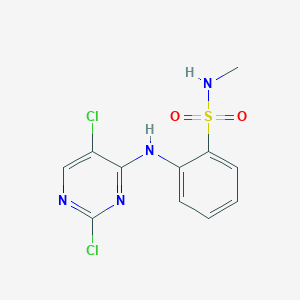

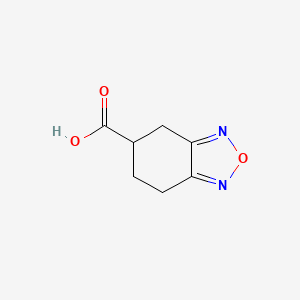
![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)
![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)
![{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B2371509.png)
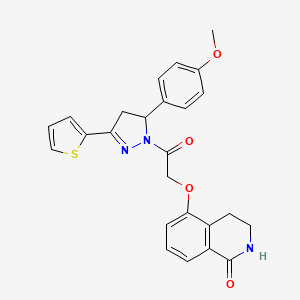
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2371513.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide](/img/structure/B2371515.png)